Z-Phe-Val-OH

Description

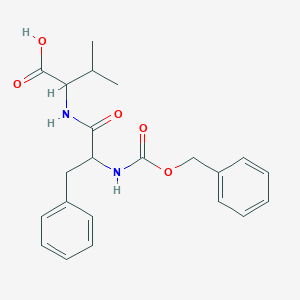

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQYZRHQCXCROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875381 | |

| Record name | BENZYLOXYCARBONYL-PHALANINYLVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13123-00-7, 55565-48-5 | |

| Record name | N-Benzyloxycarbonylphenylalanyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC322479 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZYLOXYCARBONYL-PHALANINYLVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(benzoyloxy)carbonyl]-L-phenylalanyl]-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Z Phe Val Oh and Analogous Peptides

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), remains a vital technique, particularly for large-scale production and the synthesis of short peptides. americanpeptidesociety.org The core of this strategy is the formation of a peptide bond between two amino acid derivatives in a suitable solvent system. Recent advancements have focused on developing highly efficient coupling reagents and optimizing reaction conditions to maximize yield and stereochemical purity.

Coupling Reagents and Additives for Amide Bond Formation

The selection of a coupling reagent is critical for the successful formation of the amide bond while minimizing side reactions, especially racemization. americanpeptidesociety.org The process typically involves the activation of the C-terminal carboxylic acid of the N-protected amino acid (or peptide), which is then susceptible to nucleophilic attack by the N-terminal amine of the coupling partner. uni-kiel.de

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and efficient activators. americanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org However, their use alone can lead to significant racemization and the formation of N-acylurea byproducts. bachem.com

Onium Salts : Phosphonium salts (e.g., PyBOP, HATU) and aminium/uronium salts (e.g., HBTU, HCTU, COMU) are widely used due to their high reactivity and ease of use. These reagents generate active esters in situ, often with the help of additives. HATU, which forms a highly reactive OAt-ester, and COMU, an Oxyma-based reagent, are noted for their superior performance in difficult couplings and suppression of racemization compared to first-generation reagents like HBTU.

Additives : To suppress racemization and improve coupling efficiency, carbodiimides and onium salts are almost always used with nucleophilic additives. highfine.com Key additives include 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure). highfine.com HOAt and OxymaPure are generally more effective at preventing loss of stereochemical integrity than HOBt.

Research on the synthesis of Z-Phe-Val-OH derivatives frequently serves as a benchmark for comparing the effectiveness of these reagents. For instance, studies on the segment coupling of this compound with H-Pro-NH2 have demonstrated the superiority of newer onium salts.

| Coupling Reagent | Conversion Yield (%) | Racemization (LDL Isomer, %) | Reference |

|---|---|---|---|

| HBTU | 94.0 | 20.3 | mdpi.com |

| HATU | 98.5 | 4.5 | mdpi.com |

| COMU | 92.5 | 8.5 | mdpi.com |

| TOMBU | 93.0 | 7.7 | mdpi.com |

| COMBU | 92.5 | 9.8 | mdpi.com |

Optimization of Reaction Conditions for Yield and Purity

Beyond the choice of coupling reagent, reaction conditions such as the solvent, base, and temperature play a pivotal role. Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) have been the standard for peptide synthesis. rsc.org However, concerns over its toxicity and environmental impact have spurred research into greener alternatives.

Recent studies have shown that solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN) can be excellent or even superior alternatives to DMF for solution-phase couplings. researchgate.net In the synthesis of Z-Phe-Val-Pro-NH2 from this compound using DIC with various additives, ACN consistently provided higher yields and lower racemization compared to DMF and THF. researchgate.net

| Solvent | Yield (%) | Racemization (%) | Reference |

|---|---|---|---|

| DMF | 92.4 | 7.2 | researchgate.net |

| THF | 91.9 | 1.8 | researchgate.net |

| ACN | 96.2 | 0.7 | researchgate.net |

The choice of base is also crucial, as strongly basic conditions can promote racemization via the formation of an oxazolone (B7731731) intermediate. highfine.com Less nucleophilic, sterically hindered bases like 2,4,6-collidine (TMP) have been shown to result in less racemization during the coupling of the this compound fragment compared to other bases. highfine.com Furthermore, mechanochemical methods, such as ball-milling, have emerged as a novel approach to perform peptide couplings with minimal solvent, high yields, and very low epimerization, as demonstrated in the synthesis of Z-Phe-Val-Cys(Bn)-OMe. rsc.org

Chemo-Selective Coupling Approaches

Chemo-selective coupling methods enable the formation of peptide bonds between unprotected or minimally protected fragments, offering a convergent and highly efficient route to larger peptides. bachem.com These strategies are designed to ensure that the reaction occurs exclusively between the desired C-terminal and N-terminal groups, even in the presence of other reactive functional groups on amino acid side chains.

Key chemo-selective strategies include:

Native Chemical Ligation (NCL) : This powerful technique involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. bachem.com The reaction is highly chemoselective and proceeds in aqueous solution at neutral pH. bachem.com

Amino Thioacid Coupling (ATC) : This method facilitates peptide bond formation between a peptide-aryl thioester and an amino thioacid, proceeding through a thioanhydride intermediate. oup.com

Aminonitrile Ligation : Researchers have developed a high-yielding α-aminonitrile ligation that uses prebiotically plausible molecules to form α-peptides in water. nih.govucl.ac.uk This method is exceptionally selective for α-aminonitrile coupling and tolerates all 20 proteinogenic amino acid residues. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Innovations

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the synthesis of peptides and small proteins. 20.210.105 The growing peptide chain is anchored to an insoluble polymeric support, allowing for the use of excess reagents and simple purification by filtration and washing after each step. wikipedia.org

Strategic Selection and Application of Polymeric Resins

The solid support, or resin, is a fundamental component of SPPS, and its properties significantly influence the outcome of the synthesis. iris-biotech.de Polystyrene (PS) resins, cross-linked with divinylbenzene (B73037) (DVB), are the most common supports. iris-biotech.dersc.org However, their hydrophobic nature can lead to poor solvation and peptide aggregation, particularly for difficult or hydrophobic sequences. rsc.org

Innovations to address these challenges include:

Low vs. High Loading : For long or difficult sequences, resins with a low loading capacity (fewer reactive sites per gram) are often preferred to minimize intermolecular peptide aggregation. iris-biotech.de High-loading resins are suitable for the efficient, large-scale production of shorter peptides. iris-biotech.de

Modified Polystyrene Resins : To enhance solvation and compatibility with a wider range of solvents, PS resins can be modified. Grafting polyethylene (B3416737) glycol (PEG) onto the PS core (e.g., TentaGel resins) or using alternative cross-linkers like diethylene glycol dimethacrylate (DEG) improves the hydrophilic nature of the support. rsc.org DEG-PS resins have shown improved efficiency for synthesizing challenging hydrophobic peptides, yielding higher purities and yields compared to traditional DVB-PS resins. rsc.org

Other Polymeric Supports : While PS is dominant, other polymers like polyamides are also used. google.com The mechanical stability and swelling properties of the resin in the chosen synthesis solvents are key parameters for successful SPPS. iris-biotech.dersc.org

Advanced Fmoc Deprotection Protocols in SPPS

The removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in Solid-Phase Peptide Synthesis (SPPS). Traditional protocols often utilize a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), but research has focused on accelerating this step and improving its efficiency. sigmaaldrich.cnuci.edu One advanced approach involves replacing or supplementing piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). peptide.com DBU is a stronger, non-nucleophilic base that can significantly speed up Fmoc removal, which is particularly advantageous for sequences prone to slow or incomplete deprotection. peptide.com However, caution is advised when aspartic acid is present, as DBU can catalyze the formation of aspartimide side products. peptide.com

Another innovative strategy is "in situ" Fmoc removal, which streamlines the synthesis cycle by reducing solvent consumption. peptide.com In this protocol, after the coupling step is complete, the deprotection agent (e.g., piperidine) is added directly to the coupling cocktail without prior filtration and washing. peptide.com This method combines the coupling and deprotection steps, eliminating intermediate washing stages and thereby reducing the total volume of solvent waste, a key goal in green chemistry. peptide.com For instance, studies have shown that this approach can successfully produce short peptides with high purity. peptide.com

Furthermore, to combat aggregation during synthesis, which can hinder deprotection, specialized dipeptides like pseudoproline dipeptides can be incorporated. sigmaaldrich.cn These dipeptides disrupt the formation of secondary structures that cause aggregation, leading to more efficient deprotection and coupling kinetics. researchgate.net

Investigation of Solvent Systems in SPPS Efficiency and Green Chemistry Initiatives

The heavy reliance of SPPS on hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) has prompted significant research into greener alternatives. csbio.comlu.se These solvents are under regulatory scrutiny due to their reprotoxic or carcinogenic properties. lu.se Green chemistry initiatives aim to replace these with more benign and sustainable options without compromising synthesis efficiency. csbio.comtandfonline.com

Promising green solvents that have been investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), N-butylpyrrolidinone (NBP), γ-valerolactone (GVL), and anisole. researchgate.netlu.setandfonline.comacs.org Often, binary mixtures of these solvents are employed to achieve the desired polarity and resin-swelling properties comparable to DMF. csbio.comlu.se For example, mixtures such as DMSO/EtOAc and anisole/N-octylpyrrolidone (NOP) have demonstrated high efficiency in model peptide syntheses. tandfonline.comrsc.org A study focusing on a "ReGreen SPPS" protocol using a DMSO/EtOAc solvent system on a polystyrene resin not only achieved high yield and purity for a model peptide but also enabled the recycling of solvents and reagents, drastically lowering the environmental factor (E-factor) from ~2200 to ~500. rsc.org

The choice of solvent must be compatible with the resin support. Research has shown that while some green solvent mixtures cause less swelling in certain resins like TentaGel compared to DMF, they can induce superior swelling in others, such as ChemMatrix resins. tandfonline.com The selection of an appropriate green solvent system is therefore a multi-parameter problem involving the solvent's physical properties, its compatibility with various resins, and its performance in both coupling and deprotection steps. lu.seacs.org

| Green Solvent/Mixture | Key Findings/Applications | Reference |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Can be used for all steps (coupling, washing, Fmoc-removal), completely eliminating DMF and DCM. acs.org | acs.org |

| DMSO/EtOAc | Used in "ReGreen SPPS" protocol; allows for solvent and reagent recycling. rsc.org | rsc.org |

| N-Butylpyrrolidinone (NBP) | Shows resin swelling capacity comparable to DMF. lu.se | lu.se |

| Anisole/N-octylpyrrolidone (NOP) | Demonstrated good swelling for ChemMatrix resins and efficient synthesis of model peptides. tandfonline.com | tandfonline.com |

| γ-Valerolactone (GVL) | Proposed as a replacement for DMF, though side reactions with Gly residues require strategic use of dipeptides. researchgate.net | researchgate.net |

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate the synthesis of peptides, including dipeptides. sigmaaldrich.cnmdpi.com By applying microwave energy, the rates of both the coupling and Fmoc-deprotection steps can be significantly increased, leading to shorter cycle times and often higher purity of the crude peptide. sigmaaldrich.cngoogle.com The heating effect of microwaves can help to overcome kinetic barriers, such as those caused by steric hindrance or peptide aggregation during chain assembly. sigmaaldrich.cn

Studies have demonstrated the successful synthesis of various dipeptide systems in short timeframes and with high yields using microwave irradiation. mdpi.comresearchgate.net For example, the formation of the peptide bond using a condensing agent like titanium tetrachloride can be efficiently promoted by microwave heating. mdpi.com Importantly, these rapid, microwave-assisted conditions have been shown to be compatible with a variety of amino acid side chains and protecting groups, while preserving the chiral integrity of the substrates. mdpi.com

However, the optimization of microwave parameters is crucial. For certain amino acids, like arginine, standard microwave protocols may still lead to incomplete coupling. sigmaaldrich.cn In such cases, a combination of strategies, such as using pseudoproline dipeptides in conjunction with microwave heating, can prove synergistic and dramatically improve the efficiency of the synthesis. sigmaaldrich.cn MW-SPPS represents a significant advancement, enabling the rapid production of even difficult peptide sequences. researchgate.net

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high specificity of biocatalysts. ejbiotechnology.info This approach is particularly valuable for peptide synthesis as it can proceed under mild conditions, often with minimal side-chain protection, and crucially, avoids the problem of racemization that can plague purely chemical methods.

Enzyme-Catalyzed Peptide Bond Formation (e.g., Thermolysin)

Thermolysin, a metallopeptidase, is a widely used enzyme for catalyzing the formation of peptide bonds, particularly in the synthesis of dipeptides. pnas.orgasm.org The enzyme typically catalyzes the condensation of an N-protected amino acid (the acyl donor) with an amino acid ester or amide (the acyl acceptor). pnas.org Thermolysin exhibits a strong preference for hydrophobic L-amino acids, like phenylalanine, at the P1' position (the carbonyl donor of the new bond), making it well-suited for the synthesis of peptides like this compound. pnas.orgchinesechemsoc.org

The synthesis is often performed in aqueous buffer systems, and high yields can be achieved by shifting the reaction equilibrium towards synthesis. pnas.orgcas.cz This can be accomplished if the product precipitates from the reaction medium. cas.cz For example, high yields of Z-Phe-OH condensations with H-Leu-NH2 or H-Leu-NHPh have been reported due to product insolubility. pnas.org Research has also demonstrated that thermolysin can be used for fragment condensation on a solid support, where immobilizing the amino component on a resin favors synthesis over hydrolysis. researchgate.net The enzyme can tolerate a variety of structural modifications on the acyl donors, showcasing its versatility. researchgate.net

| Acyl Donor | Acyl Acceptor | Key Observation | Reference |

|---|---|---|---|

| Z-Phe-OH | H-Leu-NHPh | High rate of synthesis observed, demonstrating preference for hydrophobic donor. | pnas.org |

| Z-Phe-OH | H-Leu-NH₂ | High yields obtained due to product precipitation. | pnas.org |

| Fmoc-Phe-OH | Leu-HMPA-PEGA (Resin) | Successful enzyme-catalyzed coupling on a solid support. | researchgate.net |

| Boc-Tyr(SO₃H)-OH | H-Leu-NH-NH-Ph | Successful synthesis of a dipeptide with a modified tyrosine residue. | cas.cz |

Biocatalytic Strategies for Dipeptide Synthesis

Beyond proteases like thermolysin, other biocatalytic strategies are being developed for efficient dipeptide synthesis. These methods often leverage different enzyme classes that are naturally involved in peptide bond formation. mdpi.com

One promising group is the ATP-grasp enzymes. mdpi.comrsc.org These enzymes, such as d-alanine-d-alanine ligase, use the energy from ATP hydrolysis to form an acylphosphate intermediate, which then reacts with an amine to form the peptide bond. mdpi.comrsc.org This strategy has been successfully applied to the synthesis of various dipeptides. rsc.org Another class of enzymes, L-amino acid ligases like RizA from B. subtilis, can directly synthesize dipeptides from their constituent amino acids. researchgate.net A major challenge with these ATP-dependent enzymes is the high cost of the ATP cofactor. researchgate.net This has been addressed by developing ATP regeneration systems, for example, using acetate kinase to replenish ATP from acetyl phosphate, making the process more economically viable for industrial applications. researchgate.net

Enzyme engineering also plays a crucial role. Through site-directed mutagenesis, the substrate specificity of enzymes like RizA has been altered to improve both the activity and specificity for desired amino acid combinations, such as Arg-Phe. researchgate.net Furthermore, immobilizing these biocatalytic systems allows for enzyme reusability, further enhancing the sustainability of the process. researchgate.net

Control and Analysis of Stereochemical Purity in Peptide Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. dntb.gov.uaresearchgate.net Racemization, the conversion of an L-amino acid to a D-isomer, is a common side reaction that can occur during the activation step of peptide coupling. dntb.gov.uaorgsyn.org This can lead to the formation of diastereomeric impurities that are difficult to separate and can have undesirable biological effects. dntb.gov.ua

The risk of racemization is sequence-dependent and is particularly high for certain amino acids. orgsyn.org To minimize this, coupling additives are widely used. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), for instance, has proven to be highly effective at preserving the stereochemical configuration during activation, often outperforming older additives like HOBt. orgsyn.org The choice of coupling reagent and conditions is therefore a critical factor in controlling stereochemical purity. orgsyn.org

Verifying the enantiomeric purity of the final peptide product requires sensitive and reproducible analytical methods. dntb.gov.ua The most common technique is reverse-phase high-performance liquid chromatography (HPLC), as diastereomers often exhibit different retention times. nih.gov For unambiguous confirmation, HPLC is coupled with mass spectrometry (LC-MS). nih.gov A powerful method for verifying stereochemical assignments involves synthesizing an isotope-labeled version of the suspected peptide diastereomer and spiking it into the endogenous peptide extract. nih.gov Co-elution of the labeled standard with the endogenous peptide in the LC-MS analysis provides strong evidence for the stereochemical assignment. nih.gov

Mechanisms and Mitigation of Racemization during Coupling

The formation of a peptide bond requires the activation of a carboxylic acid group, a process that can inadvertently lead to the loss of chiral integrity at the α-carbon of the activated amino acid residue. This phenomenon, known as racemization, is a major concern in peptide synthesis, particularly during the coupling of peptide fragments.

Mechanisms of Racemization

Two primary mechanisms are responsible for racemization during peptide coupling:

Oxazolone (or Azlactone) Formation : This is the most prevalent pathway for racemization in peptide synthesis. mdpi.com, nih.gov The activated carboxyl group of an N-acyl amino acid or peptide can be attacked intramolecularly by the oxygen of the preceding amide bond, forming a 5(4H)-oxazolone intermediate. bachem.com, researchgate.net, thieme-connect.de The α-proton of this oxazolone is highly acidic and can be readily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. bachem.com, researchgate.net The use of N-urethane protecting groups like Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) generally suppresses oxazolone formation, thereby preserving optical purity. bachem.com However, in segment coupling, such as activating the carboxyl group of this compound, the N-terminal protecting group is too far from the activated carboxyl group to prevent cyclization, making this pathway a significant risk. mdpi.com

Direct Enolization (or Direct α-Abstraction) : This mechanism involves the direct removal of the α-proton from the activated carboxylic acid by a base, forming a carbanion or enolate without proceeding through an oxazolone intermediate. highfine.com, bachem.com This pathway is less common but can become significant under strongly basic conditions or with specific amino acid residues whose side chains can stabilize the resulting anion. nih.gov

Several factors influence the rate of racemization, including the choice of coupling reagent, the type and amount of base used, solvent polarity, temperature, and the structure of the amino acid itself. rsc.org

Mitigation Strategies

Significant research has focused on developing strategies to suppress racemization during peptide coupling.

Additives : The most common strategy is the use of additives that react with the activated intermediate to form a less reactive, but still acylating, active ester. This intermediate is less prone to racemization than the initial activated species. Widely used additives include:

1-Hydroxybenzotriazole (HOBt) : Forms an active ester that reduces racemization and suppresses side reactions. peptide.com, bachem.com

7-Aza-1-hydroxybenzotriazole (HOAt) : Generally more effective than HOBt at preventing racemization due to the participation of the pyridine (B92270) nitrogen atom. highfine.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) : A non-explosive and highly effective alternative to HOBt and HOAt, known for its ability to enhance coupling rates while minimizing racemization. highfine.com, luxembourg-bio.com

Choice of Base : The basicity and steric hindrance of the tertiary amine used are critical. highfine.com Sterically hindered, weaker bases are preferred as they are less likely to abstract the α-proton.

N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, but can still lead to significant racemization. nih.gov

2,4,6-Collidine (TMP) , being more sterically hindered and a weaker base, has been shown to produce significantly less racemization compared to DIPEA, particularly in the synthesis of Z-Phe-Val-Ala-OMe. highfine.com, nih.gov

Coupling Reagents : The choice of coupling reagent is fundamental. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective, they often require additives to prevent extensive racemization. bachem.com Phosphonium and aminium salts, such as HBTU and HATU, are highly efficient but must be used with care. bachem.com, nih.gov Some reagents are specifically designed for low racemization:

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) : Has been shown to achieve amide bond formation with no detectable racemization in challenging systems. luxembourg-bio.com

Uronium salts derived from Oxyma-B , such as TOMBU and COMBU, have demonstrated better performance in reducing racemization compared to HBTU. mdpi.com

Reaction Conditions : Modifying reaction conditions can also minimize racemization. This includes using less polar solvents like dichloromethane (CH2Cl2) in place of or mixed with N,N-dimethylformamide (DMF), lowering the reaction temperature, and avoiding pre-activation steps where the activated amino acid is allowed to stand before the amine component is added. peptide.com, nih.gov

The table below summarizes the effect of different bases on the extent of racemization during the synthesis of a model tripeptide, Z-Phe-Val-Ala-OMe, using various condensing agents.

| Condensing Agent | Base | % D-Val Isomer (Racemate) | Reference |

| EEDQ | Triethylamine | 10.6 | highfine.com |

| EEDQ | N-Methylmorpholine | 5.2 | highfine.com |

| EEDQ | 2,4,6-Collidine | 3.6 | highfine.com |

| DCC/HOBt | Triethylamine | 11.2 | highfine.com |

| DCC/HOBt | N-Methylmorpholine | 5.8 | highfine.com |

| DCC/HOBt | 2,4,6-Collidine | 4.8 | highfine.com |

This table is generated based on data for a representative peptide synthesis and illustrates the general trend of reduced racemization with more sterically hindered bases.

Chromatographic Techniques for Enantiomeric Excess Determination

After synthesis, it is crucial to accurately determine the enantiomeric purity of the peptide product. The enantiomeric excess (ee) is a measure of this purity. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods for this analysis. nih.gov, phenomenex.com

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and diastereomers, allowing for the precise quantification of enantiomeric excess. phenomenex.com

Direct Methods : These methods utilize a Chiral Stationary Phase (CSP) that can interact differently with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs : Columns with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support are highly effective for separating a wide range of chiral compounds, including N-protected amino acids and peptides. phenomenex.com, mdpi.com

Cyclodextrin-based CSPs : These can separate enantiomers by forming transient diastereomeric inclusion complexes with different stabilities. sigmaaldrich.com, gcms.cz

Pirkle-type CSPs : Based on the principle of forming diastereomeric complexes through hydrogen bonding, π-π interactions, and dipole-dipole interactions. researchgate.net

Macrocyclic antibiotic CSPs : Phases like those based on teicoplanin (e.g., CHIROBIOTIC T) are versatile and can separate underivatized amino acids and peptides. sigmaaldrich.com, mdpi.com

Indirect Methods : In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) reversed-phase HPLC column. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). mdpi.com, mdpi.com

Gas Chromatography (GC)

GC is another highly sensitive technique for chiral analysis, but it requires the analytes to be volatile. gcms.cz

Direct Methods : Utilizes a chiral stationary phase, such as cyclodextrin (B1172386) derivatives or polysiloxanes functionalized with chiral selectors (e.g., Chirasil-Val), to separate enantiomers. mdpi.com

Indirect Methods : Peptides must first be hydrolyzed into their constituent amino acids. The amino acids are then derivatized to make them volatile and suitable for GC analysis. A common two-step derivatization converts the amino acids into N-trifluoroacetyl-O-alkyl esters, which can then be separated on a chiral column to determine the enantiomeric ratio of each amino acid. nih.gov

The table below provides an overview of common chromatographic columns and conditions used for the chiral analysis of amino acids and peptides.

| Technique | Column Type (Stationary Phase) | Typical Mobile Phase/Conditions | Analyte Form | Reference |

| HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Acetonitrile/Water with acidic additives (TFA/FA) | N-FMOC Amino Acids | phenomenex.com, windows.net |

| HPLC | Macrocyclic antibiotic (e.g., CHIROBIOTIC T2) | Polar organic or polar ionic modes | Peptides, Amino Acids | sigmaaldrich.com |

| HPLC | Crown Ether (e.g., CROWNPAK CR(+)) | Aqueous acid (e.g., 0.3% TFA) | Underivatized Amino Acids | mdpi.com |

| GC | Chiral Polysiloxane (e.g., Chirasil-L-Val) | Temperature programming with Helium carrier gas | Derivatized Amino Acids (e.g., as pentafluoropropionyl amides) | mdpi.com |

| GCxGC | Enantioselective (e.g., Lipodex E) | Temperature programming | Derivatized Amino Acids (N-TFA/methyl esters) | nih.gov |

This table summarizes common approaches for chiral separations. Specific conditions vary greatly depending on the exact analyte and desired separation.

The choice of method depends on the specific peptide, the available instrumentation, and the required level of sensitivity. For this compound, after coupling with another amino acid ester (e.g., H-Ala-OMe), the resulting tripeptide diastereomers (L-L-L vs. L-D-L) could be separated and quantified using reversed-phase HPLC to determine the extent of racemization.

Advanced Analytical Methodologies for Research Grade Characterization

The rigorous characterization of synthetic peptides such as N-Benzyloxycarbonyl-L-phenylalanyl-L-valine (Z-Phe-Val-OH) is fundamental to ensuring their purity, identity, and quality for research applications. This involves the deployment of sophisticated analytical techniques capable of resolving complex mixtures and providing precise structural information. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstones of this analytical workflow, offering complementary data for a comprehensive assessment.

Q & A

Q. How to troubleshoot low yields in this compound synthesis despite following published protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.